2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine
Overview
Description
2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine is a heterocyclic compound that features a fused ring system combining a pyridine and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive amination of a suitable ketone with an amine, followed by cyclization. For example, the reaction of 2-aminopyridine with a ketone in the presence of a reducing agent such as sodium borohydride can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer cells.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to and inhibiting certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have shown that derivatives of this compound can bind to the active sites of enzymes like c-Met, indicating its potential as an inhibitor .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar fused ring system but differs in the position of the nitrogen atom.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another related compound with a different ring fusion pattern.
Uniqueness
2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine is unique due to its specific ring fusion and the position of the nitrogen atom, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-9-7-10-6-4-8(9)3-1/h4,6-7,11H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJHCZCXURUMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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